Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-
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Overview
Description
Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- is an organic compound that features a benzene ring substituted with two methoxy groups and a trifluoromethylphenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are often employed in electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethoxy-: A simpler analog without the trifluoromethylphenylmethylthio group.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the methoxy and thio groups.
Uniqueness
Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
648956-85-8 |
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Molecular Formula |
C16H15F3O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,4-dimethoxy-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c1-20-13-7-8-14(21-2)15(9-13)22-10-11-3-5-12(6-4-11)16(17,18)19/h3-9H,10H2,1-2H3 |
InChI Key |
SYVZXNPLCYRDNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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